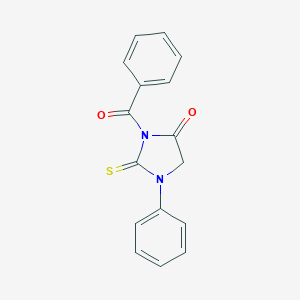![molecular formula C15H12Cl2N2O2S B246219 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246219.png)
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole, also known as DBIM, is a benzimidazole derivative that has gained significant attention in scientific research due to its potential as a therapeutic agent. DBIM is a white crystalline powder that is soluble in organic solvents and insoluble in water.
Mécanisme D'action
The mechanism of action of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is not fully understood. However, it has been suggested that 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole exerts its therapeutic effects through the inhibition of various enzymes and proteins. For example, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter involved in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is also readily soluble in organic solvents, which makes it easy to work with. However, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has some limitations for lab experiments. It is insoluble in water, which makes it difficult to use in aqueous systems. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole is also relatively expensive compared to other compounds, which may limit its use in some experiments.
Orientations Futures
There are several future directions for research on 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole. One area of interest is the development of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole derivatives with improved therapeutic properties. Another area of interest is the investigation of the potential use of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in combination with other drugs for the treatment of various diseases. Additionally, the mechanisms of action of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole need to be further elucidated to fully understand its therapeutic potential. Finally, more studies are needed to evaluate the safety and toxicity of 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole in vivo.
Méthodes De Synthèse
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole can be synthesized through a multi-step process starting from 2,4-dichloroaniline. The first step involves the reaction of 2,4-dichloroaniline with chlorosulfonic acid to form 2,4-dichlorobenzenesulfonyl chloride. This intermediate is then reacted with 5,6-dimethyl-1H-benzimidazole in the presence of a base to yield 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole.
Applications De Recherche Scientifique
1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to have anti-inflammatory, anti-cancer, and anti-tumor properties. 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 1-[(2,4-dichlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole has been shown to have antimicrobial activity against a range of bacteria and fungi.
Propriétés
Formule moléculaire |
C15H12Cl2N2O2S |
|---|---|
Poids moléculaire |
355.2 g/mol |
Nom IUPAC |
1-(2,4-dichlorophenyl)sulfonyl-5,6-dimethylbenzimidazole |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-9-5-13-14(6-10(9)2)19(8-18-13)22(20,21)15-4-3-11(16)7-12(15)17/h3-8H,1-2H3 |
Clé InChI |
XVDBNVNNPAEBIN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246151.png)
![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B246154.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B246157.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)


